molecular formula C11H13N3O3 B1444768 Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- CAS No. 1100364-76-8

Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-

Cat. No. B1444768
CAS RN: 1100364-76-8
M. Wt: 235.24 g/mol
InChI Key: OJHSIWQDZDAFQA-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl], is an organic compound that is used in the synthesis of various organic compounds. It is used in a variety of applications, including drug synthesis, biochemistry, and medicinal chemistry. The compound has a variety of properties, including being a strong acid, a strong base, and a strong nucleophile. It is also used in the synthesis of various polymers, such as polyesters and polyamides.

Scientific Research Applications

  • Crystallography and Molecular Structure:

    • Studies have examined compounds similar to "Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-" to understand their molecular structure and crystal behavior. For example, Kesternich et al. (2010) analyzed a related compound's dihedral angles and molecular interactions in crystal form, providing insights into molecular arrangement and behavior (Kesternich et al., 2010).
  • Enzymatic Degradation and Lignin Modeling:

    • Kawai et al. (2004) explored the degradation of a non-phenolic β-O-4 lignin model dimer by a laccase-mediator system. This study helps understand the enzymatic breakdown of complex organic structures, relevant to environmental and industrial applications (Kawai et al., 2004).
  • Phytochemistry:

    • Research in phytochemistry has isolated and characterized compounds from plant extracts that are structurally similar to "Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-". For instance, Khan et al. (2003) identified new compounds from the stem bark of Lamprothamnus zanguebaricus, contributing to the understanding of plant chemistry and potential therapeutic applications (Khan et al., 2003).
  • Organic Synthesis and Catalysis:

    • The compound has been studied in the context of organic synthesis. Chang et al. (2008) investigated the enantioselective oxa-Michael addition reaction using a chiral catalyst, which is significant for the synthesis of biologically active compounds (Chang et al., 2008).
  • Materials Science and Solid-State Fluorescence:

    • Dong et al. (2012) synthesized and analyzed a compound for its solid-state fluorescence properties, demonstrating the potential application in materials science and photonics (Dong et al., 2012).

properties

IUPAC Name

1-[4-(2-azidoethoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8(15)9-3-4-10(11(7-9)16-2)17-6-5-13-14-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHSIWQDZDAFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCN=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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